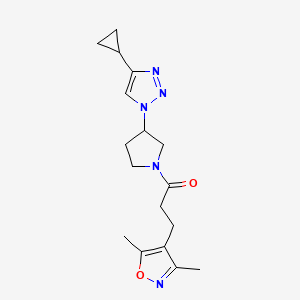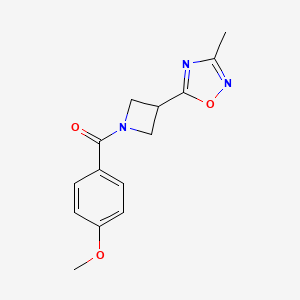![molecular formula C15H6Cl2F3NO2 B2634875 6-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one CAS No. 2060751-44-0](/img/structure/B2634875.png)
6-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one is a compound that falls under the category of trifluoromethylpyridines (TFMP). TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The specific synthesis process for 6-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one is not explicitly mentioned in the retrieved papers.Aplicaciones Científicas De Investigación
Agrochemical Applications
TFMP derivatives are widely used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing the TFMP moiety have been granted market approval .
Synthesis of Active Ingredients
TFMP and its derivatives serve as a key structural motif in active agrochemical and pharmaceutical ingredients .
Pest Control Properties
Compared to traditional phenyl-containing insecticides, TFMP derivatives exhibit superior pest control properties due to the presence of fluorine and pyridine structure .
FDA-Approved Drugs
In the past 20 years, 19 FDA-approved drugs have incorporated the TFM group as one of the pharmacophores .
Direcciones Futuras
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The researchers explain that whether TFMP intermediates are manufactured using the direct fluorination method or the building-block method, depends largely on the identity of the desired target compound .
Propiedades
IUPAC Name |
6-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Cl2F3NO2/c16-9-1-2-12-7(3-9)4-10(14(22)23-12)13-11(17)5-8(6-21-13)15(18,19)20/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSHHLMVPCADLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Cl2F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-(2,2-diphenylacetamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2634799.png)
![Methyl 2-[(4-fluoro-3-methoxyphenyl)(hydroxy)methyl]acrylate](/img/structure/B2634801.png)



![6-ethyl 3-methyl 2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2634805.png)
![(2E)-1-Butyl-2-[(2E,4E)-5-(1-butylbenzo[cd]indol-1-ium-2-yl)penta-2,4-dienylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B2634808.png)
![(1Z)-N'-hydroxy-3-[4-(4-methylphenyl)piperazin-1-yl]propanimidamide](/img/structure/B2634809.png)


